molecular formula C9H16FNO2 B2637885 Tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate CAS No. 2248268-03-1

Tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate

Cat. No. B2637885
CAS RN: 2248268-03-1
M. Wt: 189.23
InChI Key: ASOZRFOHWPCEIV-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a cyclobutane derivative that is synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in lipid biosynthesis. This inhibition may lead to a decrease in the production of certain lipids, including cholesterol, which is important for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate has been found to exhibit antitumor activity in vitro against various cancer cell lines. Additionally, it has been reported to inhibit the activity of certain enzymes involved in lipid biosynthesis. This inhibition may lead to a decrease in the production of certain lipids, including cholesterol, which is important for the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate in laboratory experiments is its potential antitumor activity. It has been found to exhibit activity against various cancer cell lines in vitro. Additionally, it may be useful in studying the mechanisms of lipid biosynthesis and the role of lipids in cancer cell growth and proliferation. One of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate. One potential direction is to study its effects on lipid biosynthesis in more detail, including its interactions with specific enzymes involved in this process. Additionally, it may be useful to investigate its potential as a therapeutic agent for the treatment of cancer, either alone or in combination with other drugs. Finally, further studies are needed to elucidate its mechanism of action and to identify any potential side effects or toxicities.

Synthesis Methods

Tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate can be synthesized using different methods. One of the common methods is the condensation reaction of tert-butyl 3-oxobutanoate and 1-fluorocyclobutane-1-carboxylic acid. The reaction is catalyzed by a base such as triethylamine, and the product is obtained in good yields. Another method involves the use of tert-butyl 3-aminobutanoate and 1,3-dibromo-1-fluorocyclobutane as starting materials.

Scientific Research Applications

Tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity in vitro against various cancer cell lines. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol and other lipids.

properties

IUPAC Name

tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)9(11)4-6(10)5-9/h6H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOZRFOHWPCEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate

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